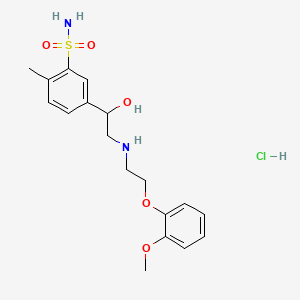

Amosulalol Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVCPDVOFCWKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918277 | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-86-0, 93633-92-2 | |

| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 09538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amosulalol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Therapeutic Function of Amosulalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective β-adrenergic receptor antagonist and a selective α1-adrenergic receptor antagonist. This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting key regulatory points in the cardiovascular system. By blocking β1-adrenergic receptors in the heart, amosulalol reduces heart rate and cardiac output. Concurrently, its antagonism of α1-adrenergic receptors in the vasculature leads to vasodilation and a decrease in peripheral resistance. This guide provides an in-depth review of the therapeutic function of amosulalol, presenting quantitative data on its receptor binding and functional antagonism, detailing experimental methodologies from key preclinical and clinical studies, and illustrating the associated signaling pathways.

Introduction

Hypertension is a multifactorial disease and a leading risk factor for cardiovascular morbidity and mortality. Pharmacological intervention is often necessary to achieve and maintain target blood pressure levels. Amosulalol is a third-generation adrenergic antagonist that offers a dual-action approach to hypertension management. Its ability to block both α- and β-adrenergic receptors provides a synergistic effect, leading to effective blood pressure control with a potentially favorable side-effect profile compared to single-action agents. This document serves as a technical resource, consolidating the pharmacological data and experimental evidence that underpin the therapeutic utility of amosulalol.

Mechanism of Action

Amosulalol exerts its therapeutic effects through the competitive and reversible antagonism of adrenergic receptors.

-

β-Adrenergic Receptor Blockade: Amosulalol is a non-selective antagonist of β1 and β2-adrenergic receptors.[1] The blockade of β1-receptors, predominantly located in the heart, results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect, leading to a reduction in cardiac output.[1][2]

-

α1-Adrenergic Receptor Blockade: Amosulalol is a selective antagonist of α1-adrenergic receptors, which are primarily found on vascular smooth muscle.[1][2] Inhibition of these receptors prevents norepinephrine-induced vasoconstriction, resulting in vasodilation, reduced peripheral vascular resistance, and consequently, a decrease in blood pressure.[1][2]

Signaling Pathways

The dual antagonistic action of amosulalol interrupts key signaling cascades initiated by catecholamines.

Quantitative Pharmacology

The affinity and potency of amosulalol and its stereoisomers at various adrenergic receptors have been quantified through radioligand binding assays and functional in vitro studies.

Receptor Binding Affinities

The equilibrium dissociation constants (pKi) from radioligand binding experiments using rat brain membranes are summarized below.[1]

| Compound | α1-Adrenoceptor (pKi) | α2-Adrenoceptor (pKi) | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) |

| (+/-)-Amosulalol | 8.3 | 6.2 | 7.5 | 7.1 |

| (-)-Amosulalol | 7.5 | 6.0 | 8.2 | 7.8 |

| (+)-Amosulalol | 8.6 | 6.3 | 6.5 | 6.1 |

Functional Antagonist Potencies

The antagonist potencies (pA2) determined from in vitro functional assays in isolated tissues are presented in the following table.[1][3]

| Compound | α1-Adrenoceptor (pA2) (Rat Aorta) | α2-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) (Rat Right Ventricle) | β2-Adrenoceptor (pA2) |

| (+/-)-Amosulalol | 8.6[3] | - | 7.5, 8.1[3] | - |

| (-)-Amosulalol | 7.8 | - | 8.5 | 8.1 |

| (+)-Amosulalol | 8.9 | - | 6.8 | 6.5 |

Note: A dash (-) indicates that data was not reported in the cited source.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While the specific protocol for the amosulalol binding studies was not detailed in the provided search results, a general methodology for such an assay is outlined below.[4][5]

-

Membrane Preparation: Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the adrenergic receptors. The final membrane pellet is resuspended in an assay buffer.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, [3H]-dihydroalprenolol for β receptors) and varying concentrations of the unlabeled competitor drug (amosulalol). The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

The pA2 values, which quantify the potency of a competitive antagonist, are typically determined using a Schild analysis. A general protocol is described below.[6][7]

-

Tissue Preparation: A specific tissue expressing the receptor of interest (e.g., rat thoracic aorta for α1 receptors, rat right ventricle for β1 receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1) is generated to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (amosulalol) for a predetermined period to allow for equilibration.

-

Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

-

Schild Plot: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA2 value.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of amosulalol in the treatment of hypertension.

Hypertension in Patients with Non-Insulin Dependent Diabetes

In an open-label study, 41 hypertensive patients with non-insulin dependent diabetes mellitus were treated with amosulalol (20-60 mg daily) for 24 weeks. The results are summarized below.

| Parameter | Baseline (Mean ± SD) | End of Trial (Mean ± SD) |

| Systolic Blood Pressure (mmHg) | 174 ± 13 | 148 ± 16 |

| Diastolic Blood Pressure (mmHg) | 92 ± 9 | 80 ± 11 |

Heart rate, plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained largely unchanged.

Essential Hypertension

A study involving 19 patients with essential hypertension treated with amosulalol (average 48.4 mg/day) for 16 weeks yielded the following hemodynamic changes.

| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (Mean ± SEM) |

| Mean Blood Pressure (mmHg) | 120 ± 1 | 105 ± 1 |

| Heart Rate (beats/min) | 70 ± 2 | 64 ± 1 |

| Cardiac Index (L/min/m²) | 3.91 ± 0.09 | 3.68 ± 0.09 |

| Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²) | 2441 ± 79 | 2271 ± 78 |

| Plasma Renin Activity (ng/mL/h) | 0.95 ± 0.14 | 0.55 ± 0.09 |

| Aldosterone Concentration (ng/dL) | 8.6 ± 0.5 | 4.6 ± 0.4 |

Conclusion

Amosulalol is a well-characterized antihypertensive agent with a dual mechanism of action that effectively addresses two key components of blood pressure regulation: cardiac output and peripheral vascular resistance. Its potent antagonism at both β- and α1-adrenergic receptors, supported by robust preclinical and clinical data, establishes it as a valuable therapeutic option for the management of hypertension. The information presented in this technical guide provides a comprehensive overview of the pharmacological basis for the therapeutic function of amosulalol, intended to support further research and development in the field of cardiovascular therapeutics.

References

- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]

- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pa2 determination | PPTX [slideshare.net]

Amosulalol dual alpha and beta blockade

An In-depth Technical Guide to the Dual Alpha and Beta Blockade of Amosulalol

Introduction

Amosulalol is a pharmacologically active agent characterized by its dual mechanism of action as both an alpha (α) and beta (β) adrenoceptor antagonist.[1] It functions as a selective antagonist of α1-adrenergic receptors and a non-selective antagonist of β-adrenergic receptors.[2][3] This combined blockade leads to a potent antihypertensive effect, making it a valuable therapeutic agent in the management of hypertension and related cardiovascular conditions.[3][4] By simultaneously targeting the receptors responsible for vasoconstriction and cardiac stimulation, amosulalol achieves a reduction in blood pressure by decreasing both peripheral vascular resistance and cardiac output.[2][3] This guide provides a detailed technical overview of amosulalol, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Amosulalol exerts its therapeutic effects by competitively inhibiting the actions of catecholamines, such as norepinephrine and epinephrine, at both α1 and β-adrenergic receptors.[2]

-

Alpha-1 Adrenergic Blockade : α1-adrenergic receptors are primarily located on the smooth muscle of blood vessels. Their stimulation by catecholamines leads to vasoconstriction. By blocking these receptors, amosulalol inhibits this vasoconstrictive effect, resulting in vasodilation of both arteries and veins. This leads to a decrease in peripheral vascular resistance, a key contributor to elevated blood pressure.[2][3]

-

Beta-1 and Beta-2 Adrenergic Blockade :

-

β1-receptors , predominantly found in cardiac tissue, mediate increases in heart rate (chronotropy) and contractility (inotropy) when stimulated. Amosulalol's antagonism at β1-receptors leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output.[2][3] This action also contributes to its antihypertensive effect and can reduce the workload on the heart.

-

β2-receptors are located in various tissues, including the bronchioles and vasculature. Blockade of these receptors can lead to bronchoconstriction and mild vasoconstriction, although these effects are generally less pronounced than the primary therapeutic actions.[2]

-

The dual blockade is hemodynamically logical; the α1-blockade directly counteracts elevated peripheral resistance, while the β-blockade prevents the reflex tachycardia that often accompanies vasodilation caused by single-agent alpha-blockers.[1][5]

Signaling Pathway and Point of Intervention

The diagram below illustrates the signaling pathways of α1 and β1-adrenergic receptors and indicates the points at which amosulalol exerts its antagonist effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Amosulalol: A Technical Guide to a Non-Selective Beta-Adrenergic Blocker with Alpha-1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a third-generation adrenergic antagonist that exhibits non-selective beta-adrenergic blockade (β1 and β2) along with selective alpha-1 adrenergic antagonism.[1][2] This dual mechanism of action contributes to its efficacy in the management of hypertension and other cardiovascular conditions.[2] By inhibiting the effects of catecholamines at these receptors, Amosulalol reduces heart rate, cardiac contractility, and peripheral vascular resistance. This technical guide provides an in-depth overview of the pharmacological properties of Amosulalol, including its receptor binding affinity, pharmacokinetic and pharmacodynamic profiles, and the underlying signaling pathways affected by its action. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Receptor Binding Affinity

Amosulalol and its stereoisomers demonstrate distinct binding affinities for alpha and beta-adrenergic receptors. The antagonist potencies (pA2 values) and binding affinities (pKi values) have been determined through in vitro experiments and radioligand binding assays using rat brain membranes.[3] The stereochemical configuration of Amosulalol significantly influences its receptor selectivity, with the (+)-isomer showing higher affinity for alpha-1 receptors and the (-)-isomer showing higher affinity for beta receptors.[3]

| Receptor Subtype | Compound | pA2 (in vitro) | pKi (Radioligand Binding) |

| Alpha-1 | (+/-)-Amosulalol | - | 8.84 |

| (-)-Amosulalol | - | - | |

| (+)-Amosulalol | - | - | |

| Alpha-2 | (+/-)-Amosulalol | - | - |

| Beta-1 | (+/-)-Amosulalol | 7.5 - 8.1 | 9.93 |

| (-)-Amosulalol | - | - | |

| (+)-Amosulalol | - | - | |

| Beta-2 | (+/-)-Amosulalol | - | 9.71 |

Table 1: Receptor Binding Affinity of Amosulalol. Data compiled from in vitro organ bath experiments and radioligand binding assays.[3][4]

Pharmacokinetics

The pharmacokinetic profile of Amosulalol has been characterized in various species, including humans, rats, dogs, and monkeys.[5][6][7] Following oral administration, Amosulalol is well absorbed.[5] Its elimination follows a two-compartment model after intravenous administration.[5]

Human Pharmacokinetics (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Unit |

| Dose | 0.16 | mg/kg |

| Half-life (t½α) | 0.26 ± 0.02 | hours |

| Half-life (t½β) | 2.8 ± 0.1 | hours |

| Volume of Distribution (Vd) | 0.75 ± 0.06 | L/kg |

| Clearance (CL) | 8.09 ± 0.54 | L/hr |

| Area Under the Curve (AUC) | 1.22 ± 0.09 | µg·hr/mL |

Table 2: Pharmacokinetic Parameters of Amosulalol in Humans Following a Single Intravenous Dose.[5]

Human Pharmacokinetics (Oral Administration)

| Parameter | Value (Range) | Unit |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours |

| Half-life (t½) | 4.4 - 5.7 | hours |

| Systemic Availability | ~100 | % |

Table 3: Pharmacokinetic Parameters of Amosulalol in Humans Following Single Oral Doses.[5]

Animal Pharmacokinetics (Intravenous Administration)

| Species | Dose (mg/kg) | Terminal Half-life (hours) | Plasma Clearance |

| Rats | 1 | 2.5 | Higher |

| Dogs | 1 | 2.1 | Intermediate |

| Monkeys | 1 | 1.8 | Lower |

Table 4: Comparative Pharmacokinetics of Intravenous Amosulalol in Animal Models.[6]

Animal Pharmacokinetics (Oral Administration)

| Species | Dose Range (mg/kg) | Tmax (hours) | Systemic Availability (%) |

| Rats | 10 - 100 | 0.5 - 1 | 22 - 31 |

| Dogs | 3 - 30 | 0.5 - 1 | 51 - 59 |

| Monkeys | 3 - 10 | 1.7 - 2.7 | 57 - 66 |

Table 5: Comparative Pharmacokinetics of Oral Amosulalol in Animal Models.[6]

Pharmacodynamics

The pharmacodynamic effects of Amosulalol are a direct consequence of its dual adrenergic receptor blockade.

-

Cardiovascular Effects : By blocking β1-adrenergic receptors in the heart, Amosulalol reduces heart rate, myocardial contractility, and consequently, cardiac output.[2] Its antagonism of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance, contributing to its antihypertensive effect.[2]

-

Electrophysiological Effects : In isolated rabbit papillary muscles, Amosulalol has been shown to decrease the maximum rate of depolarization and increase the action potential duration, suggesting Class I and Class III antiarrhythmic properties.

-

Effects on Renin Activity : The β1-blockade in the kidneys inhibits the release of renin, which can contribute to the long-term management of blood pressure.

Signaling Pathways

Amosulalol exerts its pharmacological effects by interfering with the downstream signaling cascades of adrenergic receptors.

Beta-Adrenergic Receptor Signaling Pathway

Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein, Gs.[8][9] Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8][10] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[8][10] In cardiac myocytes, this results in increased heart rate and contractility.[9]

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are GPCRs that couple to the Gq protein.[11][12] Upon activation, Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][13] This cascade in vascular smooth muscle cells leads to contraction and vasoconstriction.[11]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a compound like Amosulalol to adrenergic receptors using a competitive radioligand binding assay.[14][15][16]

Objective: To determine the inhibitory constant (Ki) of Amosulalol for β1, β2, and α1-adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from rat brain or transfected cell lines).

-

Radioligand specific for the receptor subtype (e.g., [3H]-CGP 12177 for β-receptors, [3H]-prazosin for α1-receptors).

-

Amosulalol hydrochloride.

-

Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol for β-receptors).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: a. Homogenize tissue or cells in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in binding buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Amosulalol concentrations. b. Total Binding wells: Add membrane preparation, a fixed concentration of the radioligand, and binding buffer. c. Non-specific Binding wells: Add membrane preparation, the radioligand, and a high concentration of the non-specific binding control. d. Competition wells: Add membrane preparation, the radioligand, and serial dilutions of Amosulalol.

-

Incubation: a. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: a. Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Count the radioactivity in a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the Amosulalol concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amosulalol that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Amosulalol is a potent antihypertensive agent with a dual mechanism of action, functioning as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic antagonist. Its pharmacokinetic profile supports once or twice-daily dosing, and its pharmacodynamic effects lead to effective blood pressure control. Understanding the specific receptor affinities, pharmacokinetic parameters, and the signaling pathways that Amosulalol modulates is crucial for its optimal clinical application and for the development of future adrenergic receptor antagonists. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced pharmacological properties of Amosulalol and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of an alpha,beta-blocker, this compound, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Chemical Synthesis of Amosulalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amosulalol Hydrochloride, an antihypertensive agent with dual α- and β-adrenergic blocking activities. This document outlines the synthetic pathways, detailed experimental protocols, and key quantitative data to support research, development, and manufacturing activities.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through multiple routes. A common and efficient pathway commences with the preparation of two key intermediates: N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) and 2-methyl-5-bromoacetylbenzenesulfonamide (VI) . These intermediates are then condensed, followed by a reduction and debenzylation sequence to yield the final product. An alternative strategy involves the initial synthesis of 5-acetyl-2-methylbenzenesulfonamide from 4-methylacetophenone, which is then elaborated to Amosulalol.

The primary synthetic route is depicted in the workflow diagram below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V)

This intermediate is prepared in a two-step process starting from 2-methoxyphenol.

-

Preparation of 2-(2-methoxyphenoxy)ethanol (III): 2-Methoxyphenol (I) is reacted with ethylene oxide (II) to yield 2-(2-methoxyphenoxy)ethanol (III)[1].

-

Chlorination: The resulting alcohol (III) is treated with thionyl chloride (SOCl₂) to produce 2-(2-methoxyphenoxy)ethyl chloride (IV)[1].

-

Amination: The chloride (IV) is then reacted with benzylamine to afford N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V)[1].

Step 2: Synthesis of 2-methyl-5-bromoacetylbenzenesulfonamide (VI)

An analogous compound, 5-acetyl-2-methylbenzenesulfonyl chloride, can be synthesized from N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid with a reported yield of 87.4%[2]. The bromo-derivative can be prepared through bromination of 5-acetyl-2-methylbenzenesulfonamide. A general procedure for α-bromination of a ketone involves treating the acetyl compound with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst.

Step 3: Condensation of Intermediates (VII)

N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) is condensed with 2-methyl-5-bromoacetylbenzenesulfonamide (VI)[1].

-

Reaction Conditions: A mixture of N-benzyl-2-(2-methoxyphenoxy)ethylamine and 5-bromoacetyl-2-methylbenzenesulfonamide is refluxed in methyl ethyl ketone[3].

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in benzene, and ether is added to precipitate the hydrobromide salt of any unreacted starting amine. After filtration, the solvent is evaporated to yield the crude product (VII) as a viscous oil[3].

Step 4: Reduction of the Ketone (VIII)

The ketone group in the condensed product (VII) is reduced to a secondary alcohol using sodium borohydride (NaBH₄)[1].

-

Procedure: The crude product (VII) is dissolved in ethanol, and an excess of sodium borohydride is added. The mixture is stirred at room temperature[3].

-

Work-up: Ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the protected carbinol (VIII) as a viscous oily product[3].

Step 5: Debenzylation and Hydrochloride Salt Formation (this compound)

The final step involves the removal of the N-benzyl protecting group and the formation of the hydrochloride salt.

-

Catalytic Hydrogenation: The protected carbinol (VIII) is dissolved in methanol. An ethanolic solution of hydrogen chloride and 10% palladium on charcoal catalyst are added[3].

-

Reaction: The mixture is shaken under a hydrogen gas stream until the absorption of hydrogen ceases[3].

-

Isolation and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in hot ethanol and allowed to stand in an ice chamber overnight to crystallize the α-type crystals of this compound[3]. The reported melting point of these crystals is 169°-171°C[3].

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. Data for some steps is inferred from analogous reactions due to a lack of specific published results for this exact synthetic sequence.

| Step | Reactants | Product | Solvent | Catalyst | Yield | Purity | Reference |

| Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride | N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid, N,N-dimethylformamide, thionyl chloride | 5-acetyl-2-methylbenzenesulfonyl chloride | Chloroform | - | 87.4% | - | [2] |

| Condensation | N-benzyl-2-(2-methoxyphenoxy)ethylamine, 5-bromoacetyl-2-methylbenzenesulfonamide | N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII) | Methyl ethyl ketone | - | - | - | [3] |

| Reduction | N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII), Sodium borohydride | 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII) | Ethanol | - | - | - | [3] |

| Debenzylation & Salt Formation | 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII), Hydrogen gas | 5-{1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide hydrochloride (Amosulalol HCl) | Methanol, Ethanol | 10% Pd/C | - | >96% | [3][4] |

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and dependencies of the key stages in the synthesis of this compound.

Caption: Logical workflow for this compound synthesis.

This guide provides a foundational understanding of the chemical synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these procedures as necessary for their specific laboratory or manufacturing environments.

References

- 1. EP0918055A1 - Process and intermediates for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2''-(2'''- methoxy -phenoxy)-ethyl)-amino]-propan-2-ol[carvedilol] - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. A process for preparation of 1-[9h-carbazol-4-yloxy]-3-[{2-(2-(methoxy)phenoxy)-ethyl}-amino]-propan-2-ol - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

Amosulalol Hydrochloride: An In-Depth Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective beta-adrenergic antagonist and a selective alpha-1 adrenergic antagonist.[1][2] This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by targeting multiple pathways in the sympathetic nervous system. This technical guide provides a detailed overview of the molecular targets of amosulalol, presenting quantitative data on its binding affinities and functional antagonism. Furthermore, it outlines the experimental methodologies employed in these characterizations to facilitate replication and further investigation by researchers in the field.

Core Molecular Targets: Adrenergic Receptors

Amosulalol primarily exerts its therapeutic effects through competitive antagonism at alpha and beta-adrenergic receptors.

Alpha-Adrenergic Receptor Antagonism

Amosulalol demonstrates high affinity for alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in peripheral resistance.[2] Evidence also suggests an antagonistic effect at alpha-2 adrenergic receptors.

Beta-Adrenergic Receptor Antagonism

As a non-selective beta-blocker, amosulalol targets both beta-1 and beta-2 adrenergic receptors.[1] Antagonism at beta-1 receptors in the heart results in reduced heart rate and myocardial contractility, contributing to its antihypertensive effect.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of amosulalol at its primary molecular targets.

Table 1: Binding Affinities (Ki) of this compound for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Alpha-1 (α1) | Data Not Available | |||

| Alpha-2 (α2) | Data Not Available | |||

| Beta-1 (β1) | Data Not Available | |||

| Beta-2 (β2) | Data Not Available | |||

| Beta-3 (β3) | Data Not Available |

Quantitative Ki values for specific adrenergic receptor subtypes were not explicitly available in the reviewed literature. Further targeted binding studies are required to fully characterize the binding profile of amosulalol.

Table 2: Functional Antagonist Potency (pA2) of this compound

| Receptor | Agonist | Tissue Preparation | pA2 Value | Reference |

| Alpha-1 (α1) | Phenylephrine | Rat Isolated Aorta | 8.6 | |

| Beta-1 (β1) | Isoprenaline | Rat Isolated Right Ventricle | 7.5 - 8.1 |

Secondary Molecular Target: Serotonin Receptors

Preliminary evidence suggests a potential interaction of amosulalol with serotonin (5-HT) receptors, which may contribute to its overall pharmacological effects. However, the specific receptor subtypes and the nature of this interaction (agonist or antagonist) require further investigation.

Table 3: Interaction with Serotonin (5-HT) Receptors

| Receptor Subtype | Nature of Interaction | Quantitative Data | Reference |

| 5-HT Receptors | Reduced maximal response to 5-hydroxytryptamine | Specific data not available |

Signaling Pathways

The antagonistic actions of amosulalol at adrenergic receptors modulate downstream signaling cascades, ultimately leading to its physiological effects.

Experimental Protocols

The following sections detail the methodologies used to determine the pharmacological profile of amosulalol.

Radioligand Displacement Assay (Hypothetical Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of amosulalol for various adrenergic receptor subtypes.

1. Membrane Preparation:

-

Tissues or cultured cells expressing the adrenergic receptor subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) and a range of concentrations of unlabeled amosulalol.

-

Total binding is determined in the absence of amosulalol, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of amosulalol that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This protocol outlines the determination of the functional antagonist potency (pA2) of amosulalol.

1. Tissue Preparation:

-

Isolated tissues, such as rat aorta for α1 receptor studies or rat right ventricle for β1 receptor studies, are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

2. Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1) to establish a baseline response.

3. Antagonist Incubation:

-

The tissue is washed and then incubated with a fixed concentration of amosulalol for a predetermined equilibration period.

4. Second Agonist Concentration-Response Curve:

-

A second cumulative concentration-response curve for the same agonist is generated in the presence of amosulalol.

5. Repetition and Data Analysis:

-

The procedure is repeated with several different concentrations of amosulalol.

-

The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of amosulalol.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of amosulalol. The x-intercept of the regression line provides the pA2 value.

Conclusion

This compound is a multi-target antihypertensive agent with primary antagonistic activity at alpha-1, beta-1, and beta-2 adrenergic receptors. Its pharmacological profile, characterized by both potent alpha and beta blockade, offers a comprehensive approach to the management of hypertension. Further research is warranted to fully elucidate its binding characteristics at adrenergic receptor subtypes and to explore the clinical relevance of its interaction with serotonin receptors. The detailed methodologies provided in this guide serve as a foundation for future investigations into the molecular pharmacology of amosulalol.

References

The Discovery and Pharmacological Profile of YM-09538 (Amosulalol): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of YM-09538, also known as Amosulalol. It is a potent adrenoceptor antagonist with a unique pharmacological profile, exhibiting both alpha- and beta-adrenergic blocking properties. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacological Data Summary

The following tables summarize the quantitative pharmacological data for YM-09538 and its stereoisomers, providing a comparative view of their antagonist potencies at various adrenoceptor subtypes.

Table 1: Adrenoceptor Antagonist Potency of YM-09538 (Amosulalol) and its Stereoisomers in vitro

| Compound | Receptor Subtype | Agonist | Preparation | pA2 Value |

| (+/-)-Amosulalol (YM-09538) | α1 | Phenylephrine | Rat anococcygeus muscle | 8.3 |

| α2 | Clonidine | Rat vas deferens | <6.0 | |

| β1 | Isoprenaline | Guinea pig right atria | 7.5 | |

| β2 | Isoprenaline | Guinea pig trachea | 7.4 | |

| (+)-Amosulalol | α1 | Phenylephrine | Rat anococcygeus muscle | 8.8 |

| β1 | Isoprenaline | Guinea pig right atria | 6.5 | |

| β2 | Isoprenaline | Guinea pig trachea | 6.4 | |

| (-)-Amosulalol | α1 | Phenylephrine | Rat anococcygeus muscle | 7.6 |

| β1 | Isoprenaline | Guinea pig right atria | 8.2 | |

| β2 | Isoprenaline | Guinea pig trachea | 8.1 |

Table 2: Radioligand Binding Affinities (pKi) of YM-09538 (Amosulalol) and its Stereoisomers for Adrenoceptors

| Compound | Receptor Subtype | Radioligand | Tissue Preparation | pKi Value |

| (+/-)-Amosulalol (YM-09538) | α1 | [3H]-Prazosin | Rat brain membranes | 8.5 |

| α2 | [3H]-Clonidine | Rat brain membranes | 5.8 | |

| β1/β2 | [3H]-Dihydroalprenolol | Rat brain membranes | 7.8 | |

| (+)-Amosulalol | α1 | [3H]-Prazosin | Rat brain membranes | 8.9 |

| β1/β2 | [3H]-Dihydroalprenolol | Rat brain membranes | 6.8 | |

| (-)-Amosulalol | α1 | [3H]-Prazosin | Rat brain membranes | 7.7 |

| β1/β2 | [3H]-Dihydroalprenolol | Rat brain membranes | 8.5 |

Mechanism of Action: Signaling Pathways

YM-09538 acts as a competitive antagonist at both alpha-1 (α1) and beta (β) adrenergic receptors. The following diagrams illustrate the signaling pathways inhibited by YM-09538.

Stereoselective Pharmacology of Amosulalol: A Technical Guide to Isomer Activity at Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent antihypertensive agent characterized by its dual antagonism of both α- and β-adrenergic receptors. As a chiral molecule, amosulalol exists as a pair of stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective activity of amosulalol's isomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals. The differential affinities of the (+)- and (-)-enantiomers for adrenergic receptor subtypes underscore the critical importance of stereochemistry in drug design and development.

Quantitative Analysis of Stereoisomer Activity

The antagonist potencies of racemic amosulalol and its individual stereoisomers have been rigorously evaluated at α1, α2, β1, and β2 adrenoceptors. The data, primarily expressed as pA2 values derived from Schild plots, clearly demonstrate a significant stereoselectivity in receptor binding and functional antagonism.[1]

Table 1: Adrenoceptor Antagonist Potency (pA2 Values) of Amosulalol Stereoisomers in Isolated Tissues [1]

| Compound | α1-Adrenoceptor (Rat Vas Deferens) | α2-Adrenoceptor (Rat Vas Deferens) | β1-Adrenoceptor (Guinea-Pig Atria) | β2-Adrenoceptor (Guinea-Pig Trachea) |

| (+/-)-Amosulalol | 8.2 | 6.1 | 7.8 | 7.3 |

| (+)-Amosulalol | 8.5 | 6.3 | 6.1 | 5.8 |

| (-)-Amosulalol | 7.3 | 5.9 | 8.0 | 7.7 |

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Table 2: Radioligand Binding Affinities (pKi Values) of Amosulalol Stereoisomers in Rat Brain Membranes [1]

| Compound | α1-Adrenoceptor ([3H]Prazosin) | α2-Adrenoceptor ([3H]Yohimbine) | β1-Adrenoceptor ([3H]Dihydroalprenolol) | β2-Adrenoceptor ([3H]Dihydroalprenolol) |

| (+/-)-Amosulalol | 8.1 | 6.0 | 7.7 | 7.2 |

| (+)-Amosulalol | 8.4 | 6.2 | 6.0 | 5.7 |

| (-)-Amosulalol | 7.2 | 5.8 | 7.9 | 7.6 |

pKi values are the negative logarithm of the inhibition constant (Ki) and indicate the binding affinity of a ligand for a receptor.

These data reveal a distinct pattern of stereoselectivity:

-

α1-Adrenoceptor: The (+)-isomer of amosulalol is significantly more potent than the (-)-isomer.[1]

-

β1 and β2-Adrenoceptors: Conversely, the (-)-isomer exhibits substantially higher potency at both β-adrenoceptor subtypes compared to the (+)-isomer.[1]

-

Racemate: The activity of the racemic mixture generally reflects a combination of the properties of its constituent isomers.[1]

Experimental Protocols

Isolated Tissue Experiments for pA2 Determination

Objective: To determine the functional antagonist potency of amosulalol stereoisomers at different adrenoceptor subtypes by measuring their ability to inhibit agonist-induced tissue responses.

Methodology:

-

Tissue Preparations:

-

α1-Adrenoceptor: Rat vas deferens is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

α2-Adrenoceptor: Field-stimulated rat vas deferens is used. Electrical stimulation of the prostatic portion elicits twitch responses that are inhibited by α2-adrenoceptor agonists.

-

β1-Adrenoceptor: Guinea-pig atria are isolated and suspended in an organ bath. The spontaneous beating rate is measured.

-

β2-Adrenoceptor: Guinea-pig tracheal strips are prepared and suspended in an organ bath. The tissue is pre-contracted with an appropriate agent (e.g., histamine or carbachol).

-

-

Procedure:

-

Tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to a selective agonist are obtained (e.g., phenylephrine for α1, clonidine for α2, isoproterenol for β1 and β2).

-

The tissue is washed, and one of the amosulalol stereoisomers is added to the bath at a fixed concentration and allowed to incubate.

-

A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined as the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

-

Caption: Workflow for Determining pA2 Values using Isolated Tissue Preparations.

Radioligand Binding Assays for pKi Determination

Objective: To determine the binding affinity of amosulalol stereoisomers for different adrenoceptor subtypes in a cell-free system.

Methodology:

-

Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

α1-Adrenoceptor: Membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of the amosulalol stereoisomers.

-

α2-Adrenoceptor: Membranes are incubated with a fixed concentration of [3H]yohimbine and varying concentrations of the amosulalol stereoisomers.

-

β-Adrenoceptors: Membranes are incubated with a fixed concentration of [3H]dihydroalprenolol and varying concentrations of the amosulalol stereoisomers.

-

Incubation is typically carried out at room temperature for a specified period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine for α-receptors, propranolol for β-receptors).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

pKi is the negative logarithm of the Ki value.

-

References

Methodological & Application

Application Notes and Protocols for In Vivo Formulation of Amosulalol Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent antagonist of both alpha-1 and beta-1 adrenergic receptors, making it a valuable tool for cardiovascular research and a potential therapeutic agent for conditions such as hypertension.[1] Proper formulation is critical for achieving reliable and reproducible results in preclinical in vivo studies. This document provides detailed protocols for the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in rats, catering to both aqueous-based and co-solvent/surfactant-based systems to accommodate a range of experimental needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅ClN₂O₅S | [2] |

| Molecular Weight | 416.9 g/mol | [2] |

| Melting Point | 158-160 °C | [3] |

| Appearance | Colorless crystals | [3][4] |

Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

| Parameter | Intravenous (1 mg/kg) | Oral (10-100 mg/kg) | Reference |

| Terminal Half-life (t½) | 2.5 hours | Not explicitly stated, but plasma concentrations declined with a half-life of about 2 hours after oral administration of a radiolabeled form. | [5][6] |

| Time to Maximum Concentration (Tmax) | Not Applicable | 0.5 - 1 hour | [5][7] |

| Systemic Bioavailability | Not Applicable | 22 - 31% | [5] |

Experimental Protocols

Aqueous-Based Formulation (For Lower Concentrations)

This protocol is suitable for lower concentrations of this compound, as demonstrated in previous pharmacokinetic studies where it was administered as an aqueous solution or dissolved in physiological saline.[5]

Materials:

-

This compound powder

-

Sterile 0.9% Sodium Chloride Injection, USP (Physiological Saline)

-

Sterile Water for Injection, USP

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Analytical balance

-

pH meter (optional)

-

Sterile filters (0.22 µm)

Protocol for Intravenous (IV) and Intraperitoneal (IP) Formulation:

-

Determine the required concentration and volume. Based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats, calculate the total volume of formulation needed. The final concentration should be such that the administration volume is appropriate for the route (e.g., up to 5 ml/kg for IV bolus injection in rats).[8]

-

Weigh the this compound. Accurately weigh the required amount of this compound powder using an analytical balance.

-

Dissolution. In a sterile vial, add the weighed this compound to the calculated volume of sterile physiological saline.

-

Mixing. Place a sterile magnetic stir bar in the vial and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.

-

Sterilization. Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial to ensure sterility for injection.

-

Storage. Store the formulation at 2-8°C and use within a validated period. Protect from light if the compound is light-sensitive.

Protocol for Oral Gavage (PO) Formulation:

-

Determine the required concentration and volume. For oral gavage, a slightly larger volume may be acceptable (e.g., up to 10 ml/kg in rats). Calculate the required concentration based on the desired dose (e.g., 10-100 mg/kg).[5][9]

-

Weigh the this compound. Accurately weigh the required amount of this compound powder.

-

Dissolution. In a suitable container, add the weighed powder to the calculated volume of sterile water.

-

Mixing. Stir the mixture using a magnetic stirrer until a clear solution is obtained.

-

Storage. Store the oral solution at room temperature or 2-8°C, depending on stability data.

Co-Solvent/Surfactant-Based Formulation (For Higher Concentrations or Improved Solubility)

For higher concentrations or if solubility in a simple aqueous vehicle is a concern, a co-solvent/surfactant system can be employed. The following is a common vehicle for preclinical in vivo studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile 0.9% Sodium Chloride Injection, USP (Physiological Saline) or Sterile Water for Injection, USP

-

Sterile vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

Protocol for IV, IP, and PO Formulation:

Note: The final concentration of DMSO and Tween 80 should be minimized to avoid potential toxicity. It is crucial to conduct a vehicle-only control group in your study.

-

Prepare the Vehicle. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The preparation steps should be sequential to ensure proper mixing.

-

Initial Dissolution in DMSO. Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Vortex until the compound is completely dissolved.

-

Addition of PEG300. Add the calculated volume of PEG300 to the DMSO solution and vortex thoroughly.

-

Addition of Tween 80. Add the calculated volume of Tween 80 and vortex until the solution is homogeneous.

-

Final Dilution with Saline. Slowly add the calculated volume of physiological saline (for IV/IP) or water (for PO) to the mixture while vortexing to prevent precipitation.

-

Final Formulation. The resulting solution should be a clear, homogenous formulation.

-

Sterilization (for IV/IP). If for parenteral administration, filter the final solution through a sterile 0.22 µm filter compatible with the solvent system.

-

Storage. Store the formulation under appropriate conditions (typically 2-8°C) and use within a validated timeframe.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound formulation and in vivo analysis.

Signaling Pathway of this compound

References

- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of this compound, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcentral.com [medcentral.com]

Application Notes and Protocols: Amosulalol Administration in Spontaneously Hypertensive Rats (SHR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent antihypertensive agent that functions as a combined alpha-1 and beta-1 adrenoceptor antagonist. This dual-action mechanism allows for the reduction of blood pressure through vasodilation (alpha-1 blockade) while simultaneously controlling heart rate and cardiac output (beta-1 blockade), which can mitigate the reflex tachycardia often associated with pure vasodilators. Spontaneously hypertensive rats (SHR) are a widely used and well-characterized preclinical model of human essential hypertension, making them a suitable model for evaluating the efficacy and mechanism of action of antihypertensive drugs like amosulalol.

These application notes provide a comprehensive overview of the administration of amosulalol to SHR, including quantitative data on its effects, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of amosulalol administration on key cardiovascular parameters in spontaneously hypertensive rats.

Table 1: Effect of Single Oral Administration of Amosulalol on Systolic Blood Pressure in SHR

| Dosage (mg/kg) | Maximum Decrease in Systolic Blood Pressure (mmHg) | Duration of Action (hours) |

| 3 | ~20 | > 6 |

| 10 | ~40 | > 6 |

| 30 | ~60 | > 6 |

Data compiled from studies on conscious spontaneously hypertensive rats.[1]

Table 2: Effect of Repeated Oral Administration of Amosulalol on Cardiovascular Parameters in SHR

| Treatment | Dosage | Duration | Change in Systolic Blood Pressure | Change in Heart Rate | Change in Plasma Renin Activity |

| Amosulalol | 50 mg/kg/day (b.i.d.) | 12 weeks | Significant reduction | Reduction | Reduction |

| Labetalol | 50 mg/kg/day (b.i.d.) | 12 weeks | Significant reduction | Reduction | Reduction |

b.i.d. = twice daily administration.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the administration of amosulalol to SHR and the subsequent measurement of its physiological effects.

Protocol 1: Single-Dose Oral Administration of Amosulalol in SHR

1. Animal Model:

- Species: Spontaneously Hypertensive Rat (SHR)

- Age: 14-16 weeks (established hypertension)

- Sex: Male

- Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Amosulalol Preparation:

- Prepare a homogenous suspension of amosulalol in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

- Prepare fresh on the day of the experiment.

- Concentrations should be calculated to deliver the desired dose (e.g., 3, 10, or 30 mg/kg) in a volume of 5-10 ml/kg.

3. Oral Administration (Gavage):

- Gently restrain the rat.

- Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

- Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

- Administer the amosulalol suspension slowly.

- Carefully remove the gavage needle.

- Return the animal to its cage and monitor for any signs of distress.

4. Blood Pressure and Heart Rate Measurement (Tail-Cuff Method):

- Habituate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced fluctuations in blood pressure.

- On the day of the experiment, place the rat in the restrainer.

- Position the tail-cuff and pulse sensor on the base of the tail.

- Record baseline blood pressure and heart rate before amosulalol administration.

- Record measurements at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.

Protocol 2: Repeated-Dose Oral Administration of Amosulalol in SHR

1. Animal Model and Housing:

- As described in Protocol 1.

2. Amosulalol Preparation:

- Prepare a suspension of amosulalol as described in Protocol 1. The daily dose (e.g., 50 mg/kg) should be divided into two equal administrations (b.i.d.).

3. Daily Administration:

- Administer amosulalol via oral gavage twice daily for the specified duration (e.g., 12 weeks).

4. Long-Term Monitoring (Telemetry):

- For continuous and stress-free monitoring, surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate.

- Allow for a post-surgical recovery period of at least one week before starting the treatment.

- Record baseline data for 24-48 hours before the first dose.

- Collect data continuously throughout the 12-week treatment period.

5. Plasma Renin Activity Measurement:

- At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

- Use EDTA-coated tubes for blood collection.

- Centrifuge the blood at 4°C to separate the plasma.

- Store plasma samples at -80°C until analysis.

- Determine plasma renin activity using a commercially available radioimmunoassay (RIA) or ELISA kit.

Visualizations

Signaling Pathway of Amosulalol

Caption: Amosulalol's dual-action signaling pathway.

Experimental Workflow for Repeated-Dose Administration

Caption: Workflow for long-term amosulalol studies in SHR.

References

Application Notes and Protocols for Oral Administration of Amosulalol in Dogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a potent alpha- and beta-adrenoceptor blocker with potential therapeutic applications in cardiovascular research.[1][2][3] This document provides detailed application notes and protocols for the oral administration of amosulalol in dogs for research purposes. It includes a summary of pharmacokinetic data, a comprehensive experimental protocol for oral dosing, and a description of the drug's mechanism of action with an accompanying signaling pathway diagram.

Introduction

Amosulalol hydrochloride is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[4] Its dual mechanism of action, which involves the inhibition of norepinephrine and epinephrine on both beta (β1, β2) and alpha-1 (α1) adrenergic receptors, results in antihypertensive effects.[4] By blocking β1-adrenergic receptors in the heart, amosulalol reduces heart rate and myocardial contraction force, leading to decreased cardiac output.[4] Its antagonism of α1-adrenergic receptors in vascular smooth muscle promotes vasodilation, reducing peripheral vascular resistance.[4] Understanding the pharmacokinetics and pharmacodynamics of amosulalol in a canine model is crucial for preclinical drug development and translational research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Dogs After a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Systemic Availability (%) |

| 3 | 184 ± 24 | 0.5 - 1 | 2.1 | 557 ± 53 | 51 - 59 |

| 10 | 589 ± 71 | 0.5 - 1 | 2.1 | 1863 ± 187 | 51 - 59 |

| 30 | 1835 ± 211 | 0.5 - 1 | 2.1 | 5764 ± 634 | 51 - 59 |

Data compiled from studies by Kamimura et al. (1984).[1][2][3] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of Amosulalol in Dogs After Repeated Oral Administration (10 mg/kg/day for 15 days)

| Parameter | Day 1 | Day 15 |

| Cmax (ng/mL) | 589 ± 71 | 643 ± 82 |

| Tmax (h) | 0.5 - 1 | 0.5 - 1 |

| t1/2 (h) | 2.1 | 2.3 |

| AUC (ng·h/mL) | 1863 ± 187 | 2011 ± 213 |

Data from Kamimura et al. (1984). No significant differences were observed in the pharmacokinetic parameters between the first and last day of administration.[1][2][3]

Experimental Protocols

Protocol 1: Single Oral Administration of Amosulalol in Beagle Dogs

1. Objective: To determine the pharmacokinetic profile of a single oral dose of amosulalol in dogs.

2. Materials:

-

This compound

-

Gelatin capsules

-

Water for administration (20 mL)

-

Male Beagle dogs (body weight 10-14 kg)

-

Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

-

Centrifuge

-

Equipment for plasma sample analysis (e.g., HPLC)

3. Procedure:

-

Animal Preparation: Healthy male Beagle dogs should be fasted overnight with free access to water before drug administration.[3]

-

Dose Preparation: Prepare the desired dose of this compound in a gelatin capsule. Doses of 3, 10, and 30 mg/kg have been previously studied.[1][2][3]

-

Administration: Administer the gelatin capsule orally, followed by 20 mL of water to ensure swallowing.[3]

-

Blood Sampling: Collect blood samples from the antecubital vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -20°C or lower until analysis.

-

Analysis: Determine the plasma concentrations of amosulalol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Repeated Oral Administration of Amosulalol in Beagle Dogs

1. Objective: To evaluate the pharmacokinetic profile of amosulalol after repeated oral administration in dogs.

2. Materials:

-

Same as Protocol 1.

3. Procedure:

-

Animal Preparation: House male Beagle dogs with free access to food and water.[3]

-

Dose Preparation: Prepare a daily dose of 10 mg/kg of this compound in a gelatin capsule.[1][2][3]

-

Administration: Administer the capsule orally once daily for 15 consecutive days, followed by 20 mL of water.[1][2][3]

-

Blood Sampling: On Day 1 and Day 15, collect blood samples at the same time points as described in Protocol 1.

-

Plasma Separation and Storage: Follow the same procedures as in Protocol 1.

-

Analysis: Analyze the plasma samples to determine amosulalol concentrations and compare the pharmacokinetic parameters between Day 1 and Day 15.

Mandatory Visualization

Signaling Pathway of Amosulalol

Caption: Signaling pathway of Amosulalol's antagonist action on adrenergic receptors.

Experimental Workflow for Single Oral Administration

Caption: Experimental workflow for pharmacokinetic analysis of oral amosulalol in dogs.

References

Amosulalol Hydrochloride: Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amosulalol Hydrochloride in animal studies, with a focus on dosage calculation and experimental design. The information is intended to guide researchers in planning and executing preclinical studies to evaluate the safety and efficacy of this dual-acting adrenoceptor antagonist.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and dosage data for this compound in various animal species. This information is crucial for appropriate dose selection and for interspecies dose extrapolation.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species

| Parameter | Rat | Dog | Monkey | Mouse |

| Route of Administration | IV | Oral | IV | Oral |

| Dose (mg/kg) | 1 | 10-100 | 1 | 3-30 |

| Terminal Half-life (t½) | 2.5 h[1] | - | 2.1 h[1] | - |

| Time to Maximum Concentration (Tmax) | - | 0.5-1 h[1] | - | 0.5-1 h[1] |

| Systemic Bioavailability (%) | 22-31%[1] | - | 51-59%[1] | - |

Table 2: Reported Doses of this compound in Non-clinical Studies

| Species | Study Type | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |

| Rat | Pharmacokinetics | IV | 1 | Plasma concentration studies | [1] |

| Rat | Pharmacokinetics | Oral | 10-100 | Dose-dependent plasma concentrations | [1] |

| Dog | Pharmacokinetics | IV | 1 | Plasma concentration studies | [1] |

| Dog | Pharmacokinetics | Oral | 3-30 | Dose-dependent plasma concentrations | [1] |

| Dog | Repeated Dose Pharmacokinetics | Oral | 10 (for 15 days) | No significant change in pharmacokinetic parameters | [1] |

| Monkey | Pharmacokinetics | IV | 1 | Plasma concentration studies | [1] |

| Monkey | Pharmacokinetics | Oral | 3-10 | Dose-dependent plasma concentrations | [1] |

| Mouse | Pharmacokinetics | IV | 10 | Plasma concentration studies | |

| Mouse | Pharmacokinetics | Oral | 10 | Plasma concentration and bioavailability studies |

Experimental Protocols

General Guidance for Animal Dose Calculation

The conversion of a human dose to an animal equivalent dose (AED) is a critical step in preclinical research. A common and FDA-accepted method is based on body surface area (BSA) normalization. The following formula can be used:

AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 3: Km Values for Dose Conversion Between Humans and Various Animal Species

| Species | Body Weight (kg) | Body Surface Area (m²) | Km |

| Human | 60 | 1.62 | 37 |

| Rat | 0.15 | 0.025 | 6 |

| Mouse | 0.02 | 0.007 | 3 |

| Dog | 10 | 0.50 | 20 |

| Rabbit | 1.8 | 0.15 | 12 |

| Monkey | 3 | 0.24 | 12.5 |

Note: These are average values and can vary depending on the specific strain and age of the animals.

Protocol for an Acute Oral Toxicity Study (LD50 Determination) in Rodents

This protocol outlines a general procedure for determining the median lethal dose (LD50) of this compound.

Objective: To determine the acute oral toxicity (LD50) of this compound in rats or mice.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

-

Wistar rats or ICR mice (equal numbers of males and females)

-

Oral gavage needles

-

Animal cages with appropriate bedding

-

Calibrated balance

Procedure:

-

Animal Acclimatization: House the animals in standard laboratory conditions for at least 7 days prior to the experiment to allow for acclimatization.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

-

Dose Administration: Administer a single oral dose to each animal using a gavage needle. A control group should receive the vehicle only.

-

Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.

-

Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Protocol for a Repeat-Dose Oral Toxicity Study in Dogs

This protocol provides a framework for evaluating the subchronic toxicity of this compound in a non-rodent species.

Objective: To assess the potential toxicity of this compound following repeated oral administration to beagle dogs for a specified duration (e.g., 28 or 90 days).

Materials:

-

This compound

-

Gelatin capsules

-

Beagle dogs (equal numbers of males and females)

-

Equipment for clinical observations, blood collection, and urinalysis

-

Veterinary care facilities

Procedure:

-

Animal Selection and Acclimatization: Use healthy, purpose-bred beagle dogs. Acclimatize them to the laboratory environment and handling procedures.

-